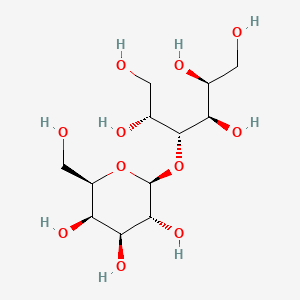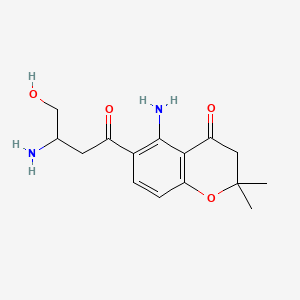
Fusarochromanone
Übersicht
Beschreibung
Fusarochromanone is a small molecule fungal metabolite . It exhibits potent in-vitro growth inhibitory effects and is capable of inducing apoptosis, suppressing angiogenesis and tumorigenesis, and inhibiting endothelial cell growth in multiple cancer cell lines .
Synthesis Analysis
Fusarochromanone (FC101a) is a small molecule fungal metabolite exhibiting potent in-vitro growth inhibitory effects . It is derived via oxidative cleavage of the aromatic amino acid tryptophan .Molecular Structure Analysis
The molecular formula of Fusarochromanone is C15H20N2O4 . It has a unique arrangement of the alternating β-keto-amine functionality along its upper face and two geminal methyl groups at C (2) .Chemical Reactions Analysis
Fusarochromanone is unexpectedly derived via oxidative cleavage of the aromatic amino acid tryptophan .Physical And Chemical Properties Analysis
Fusarochromanone has an average mass of 292.330 Da and a mono-isotopic mass of 292.142303 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 547.0±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Anti-Cancer Properties
Fusarochromanone, a metabolite produced by Fusarium equiseti, demonstrates noteworthy anti-cancer activity. Studies have shown its effectiveness in inhibiting the growth of human melanoma cells both in vitro and in vivo. Fusarochromanone induces apoptosis in tumor cells and has been observed to reduce tumor growth significantly in mice. This suggests its potential as an adjuvant molecule in preventing the growth and recurrence of melanomas (Dréau et al., 2007). Additionally, its combination with EGFR inhibitors has shown promise in treating triple-negative breast cancer (TNBC), indicating potential therapeutic synergies (Carroll et al., 2022).
Molecular Interactions and Target Identification
Research focusing on FC101, a form of fusarochromanone, includes identifying its interacting proteins, particularly in human bladder cancer cells. This is key to understanding its molecular targets and potential as a chemotherapeutic agent (Washington et al., 2014). Additionally, studies have analyzed its effects on gene expression in various cancer cells, providing insights into its mechanism in inhibiting cancer cell growth (King et al., 2011).
Cell Cycle and Apoptosis
Fusarochromanone has been found to induce G1 cell cycle arrest and apoptosis in various cell types, including COS7 and HEK293 cells. This involves downregulating proteins that promote cell cycle progression and upregulating those that inhibit it, leading to caspase-dependent apoptosis. These findings support its role in inhibiting cell proliferation and inducing cell death (Gu et al., 2014).
Anti-Angiogenic Activity
Research on fusarochromanone derivatives highlights their potent anti-angiogenic activity. This property is critical, as angiogenesis is a key process in tumor growth and metastasis. Studies have demonstrated the inhibitory effects of these compounds on endothelial cell growth, suggesting potential applications in anti-cancer therapies (Mahdavian et al., 2007).
Reactive Oxygen Species and Cellular Death Mechanisms
Fusarochromanone's cytotoxic effects are partly attributed to its inductionof reactive oxygen species (ROS) in cells, leading to activation of cell death pathways. For instance, in COS7 and HEK293 cells, it activates the JNK pathway, contributing to apoptosis. This indicates that fusarochromanone's cytotoxicity may involve both caspase-dependent and -independent mechanisms, underscoring its potential as an anti-cancer agent (Gu et al., 2015).
Drug Development and ADMET Profile
The development of novel anti-cancer agents based on fusarochromanone is an area of active research. Efforts are focused on optimizing its bioavailability and efficacy, particularly in in-vivo settings. Studies are also exploring the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of fusarochromanone, which is crucial for its potential as a therapeutic drug (El-Saadi et al., 2015).
Effects on Glioblastoma
In the context of glioblastoma, a particularly aggressive form of brain cancer, fusarochromanone has shown efficacy in inducing apoptotic cell death through caspase-dependent signaling. This suggests its potential use in the treatment of glioblastomas, where current therapeutic options are limited (Mahdavian et al., 2014).
Mitochondrial Function in Cancer Cells
Fusarochromanone's impact on mitochondrial bioenergetics in cancer cells, such as in squamous cell carcinoma and salivary gland carcinoma, has been investigated. The compound increases oxidative phosphorylation and ROS production, affecting cellular metabolism and potentially inhibiting cancer cell growth (Miriyala et al., 2018).
Zukünftige Richtungen
Fusarochromanone is an experimental drug with unique and potent anti-cancer activity . Current cancer therapies often incorporate a combination of drugs to increase efficacy and decrease the development of drug resistance . Further understanding of the underlying Fusarochromanone’s molecular mechanism may lead to the design of novel targeted and selective therapeutics .
Eigenschaften
IUPAC Name |
5-amino-6-(3-amino-4-hydroxybutanoyl)-2,2-dimethyl-3H-chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-15(2)6-11(20)13-12(21-15)4-3-9(14(13)17)10(19)5-8(16)7-18/h3-4,8,18H,5-7,16-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSICWYFCAPPJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=CC(=C2N)C(=O)CC(CO)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20909102 | |
| Record name | Fusarochromanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20909102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Fusarochromanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033514 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Fusarochromanone | |
CAS RN |
104653-89-6 | |
| Record name | Fusarochromanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104653-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fusarochromanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104653896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fusarochromanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20909102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FUSAROCHROMANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FM54X8S89O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Fusarochromanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033514 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
132 - 134 °C | |
| Record name | Fusarochromanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033514 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



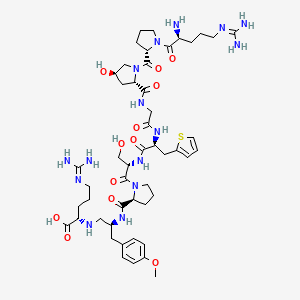
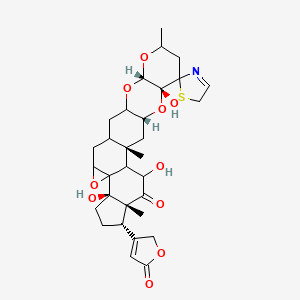
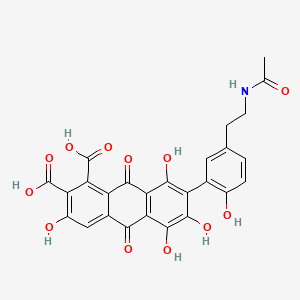
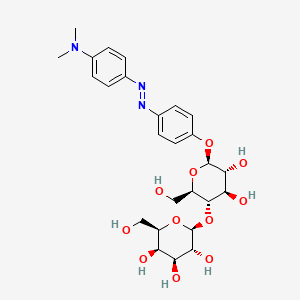
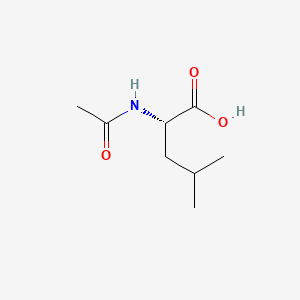
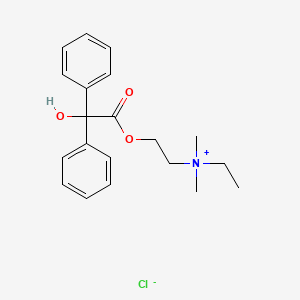
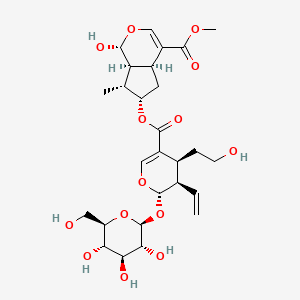
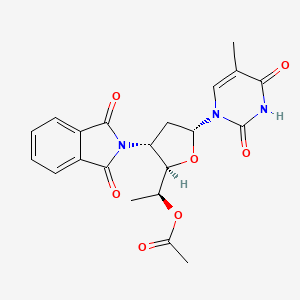
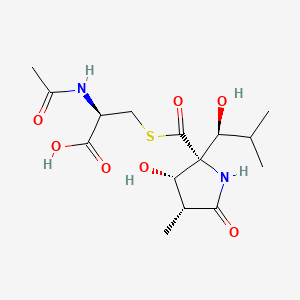
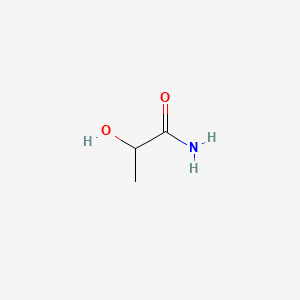
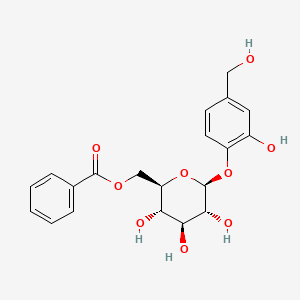
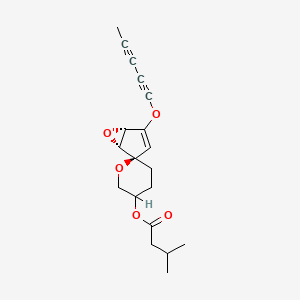
![4-[(Z)-2-hydroxy-5-methyl-7-[(4Z,6Z,10Z)-3-methyl-12-oxo-1-oxacyclododeca-4,6,10-trien-2-yl]-4-oxooct-6-enyl]piperidine-2,6-dione](/img/structure/B1674231.png)
